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Compound of Interest

3'-Chloro-2,2,2,4'-
Compound Name:

tetrafluoroacetophenone
CAS No.: 845823-05-4

Cat. No.: B1302665

Get Quote

Executive Summary & Chemical Identity

3'-Chloro-2,2,2,4'-tetrafluoroacetophenone (CAS: 845823-05-4) is a specialized fluorinated
building block used extensively in the synthesis of agrochemicals and pharmaceutical
intermediates, particularly for Central Nervous System (CNS) agents and antiparasitics.[1][2]

Chemically, it is defined as 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one. Its structure
combines a highly electrophilic trifluoroacetyl group with a halogenated aromatic core, creating
distinct regioselective handles for chemical modification. The electron-withdrawing nature of the
trifluoromethy! (

) and carbonyl groups activates the para-fluorine atom toward Nucleophilic Aromatic
Substitution (

), while the meta-chlorine atom remains available for transition-metal catalyzed cross-coupling.

Chemical Identity Table

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1302665#bc-rfq
https://www.benchchem.com/product/b1302665/docs?utm_src=pdf-body#3-chloro-2-2-2-4-tetrafluoroacetophenone-technical-deep-dive
https://www.alchempharmtech.com/product/845823-05-4/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB0296294_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

IUPAC Name 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-
1-one

CAS Number 845823-05-4

Molecular Formula

Molecular Weight 226.56 g/mol

SMILES FC(F)(F)C(=0)C1=CC(Cl)=C(F)C=C1

Appearance Colorless to light yellow liquid

Boiling Point ~232 °C (Predicted)

Density 1.475 £ 0.06 g/cm3

LogP 2.57 (Predicted)

Physicochemical Profile & Electronic Properties
The Trifluoroacetyl "Warhead"

The 2,2,2-trifluoroacetyl moiety is significantly more electrophilic than a standard acetyl group
due to the strong inductive effect (

) of the three fluorine atoms.

o Hydration: In the presence of moisture, this compound exists in equilibrium with its gem-diol
(hydrate) form. This is a critical consideration for storage and stoichiometry in reactions.

o pKa Modulation: When used as a scaffold in drug design (e.g., enzyme inhibitors), the

group lowers the

of adjacent protons or functional groups, often improving metabolic stability against P450
oxidation.

Regioselective Activation

The aromatic ring possesses a "push-pull" electronic landscape:

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Position 1 (Acyl attachment): Strongly electron-withdrawing.

o Position 4 (Fluorine): Located para to the carbonyl. The combined electron withdrawal of the
carbonyl and the

group makes this position highly susceptible to
by amines or thiols.

» Position 3 (Chlorine): Located meta to the carbonyl. It is sterically hindered and electronically
less activated for

, making it orthogonal to the 4-F position. It serves as an excellent handle for Suzuki-Miyaura
or Buchwald-Hartwig couplings after the 4-F has been functionalized.

Synthetic Routes & Manufacturing

The synthesis typically employs a metal-halogen exchange strategy, avoiding Friedel-Crafts
acylation which can be sluggish with deactivated di-halo benzenes.

Primary Synthetic Pathway (Grignard/Lithium Exchange)

The most robust route involves the generation of an arylmagnesium or aryllithium species from
4-bromo-2-chlorofluorobenzene, followed by quenching with a trifluoroacetylating agent.

Reagents:
e Precursor: 1-bromo-3-chloro-4-fluorobenzene (commercially available).
o Metallation: Isopropylmagnesium chloride (

) or
-Butyllithium (
-BulLi).
o Electrophile: Ethyl trifluoroacetate (

) or Trifluoroacetic anhydride (TFAA).
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Figure 1: Synthetic pathway via metal-halogen exchange.

Experimental Protocols
Protocol: Synthesis via Grighard Exchange

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) due to the
moisture sensitivity of the organometallic intermediate.

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
addition funnel, and temperature probe. Flush with Argon.

e Solvent: Add anhydrous THF (50 mL) and 1-bromo-3-chloro-4-fluorobenzene (10.0 mmol).
Cool the solution to -20°C (using ice/salt or cryocooler).

o Exchange: Dropwise add

(2.0 M in THF, 11.0 mmol) over 15 minutes. Maintain internal temperature below -10°C.

e Incubation: Stir at -15°C to 0°C for 1 hour to ensure complete formation of the Grignard
species.

e Acylation: Cool to -78°C (dry ice/acetone). Add Ethyl trifluoroacetate (12.0 mmol) diluted in
THF (10 mL) dropwise over 20 minutes.

o Critical Checkpoint: The low temperature prevents double-addition (formation of the
tertiary alcohol).

e Quench: Allow to warm to room temperature over 2 hours. Quench with saturated

solution (30 mL).

o Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
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, and concentrate in vacuo.

 Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Protocol: Semicarbazone Derivatization (Bioactivity
Screening)

This reaction is commonly used to synthesize antimicrobial derivatives.

e Reactants: Dissolve 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone (1.0 eq) in Ethanol.
e Reagent: Add Semicarbazide hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).

» Reflux: Heat to reflux for 4—6 hours.

« |solation: Cool to room temperature. The product often precipitates. Pour into ice water if
necessary. Filter and recrystallize from Ethanol/Water.

Reactivity & Applications in Drug Discovery
The "Orthogonal Reactivity" Concept

This molecule offers a strategic advantage in medicinal chemistry: Chemo-selectivity.
o Pathway A (

): The 4-Fluorine is displaced by amines (e.g., piperazines, morpholines) under mild basic
conditions (

, DMF, 60°C). The 3-Chlorine remains intact.

o Pathway B (Cross-Coupling): The 3-Chlorine is then available for Pd-catalyzed coupling to
add biaryl complexity.
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Figure 2: Orthogonal reactivity map showing sequential functionalization.

Case Study: Antiparasitic Agents

Analogs of this compound are key intermediates in the synthesis of isoxazoline-class
parasiticides (e.qg., related to Sarolaner or Fluralaner). The trifluoroacetyl group is often
converted into a trifluoromethyl-substituted heterocycle (like an isoxazoline ring) via
condensation with hydroxylamine and subsequent cyclization with styrene derivatives.

Safety & Handling (MSDS Summary)

Hazard Class Code Description
Skin Irritation H315 Causes skin irritation.[3]
Eye Irritation H319 Causes serious eye irritation.

May cause respiratory
STOT-SE H335 T
irritation.[3]

Handling Protocol:
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o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

» Ventilation: Use only in a chemical fume hood. The vapor pressure is sufficient to cause
respiratory distress if inhaled.

o Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydration
(formation of the gem-diol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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